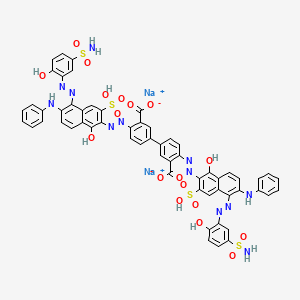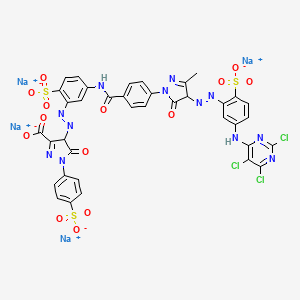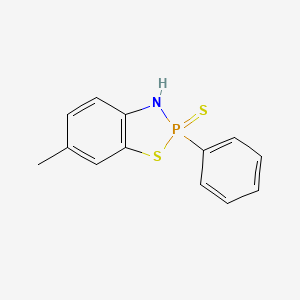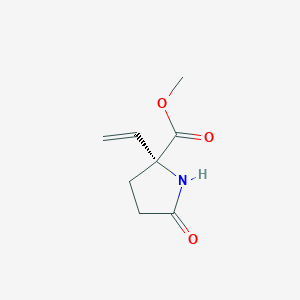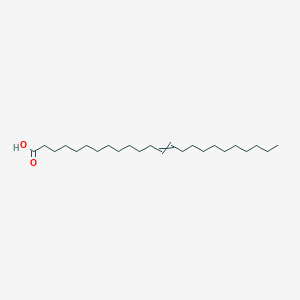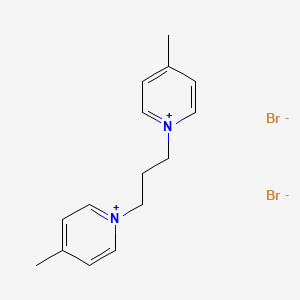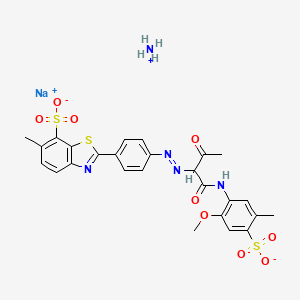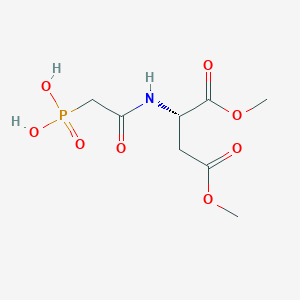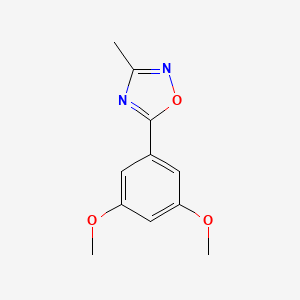
Ammonium, (p-terphenyl-4,4''-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide is a complex organic compound with a unique structure that includes a p-terphenyl backbone and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide typically involves multiple steps. The starting material is often p-terphenyl, which undergoes a series of reactions to introduce the oxoethylene and ethoxyethyl groups. The final step involves the quaternization of the nitrogen atoms with bromine to form the dibromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromide ions can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic effects, including its use as an antimicrobial agent.
Industry: The compound is used in the production of advanced materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Terphenyl: A simpler compound with a similar backbone but lacking the additional functional groups.
Biphenyl: Another related compound with a simpler structure.
Triphenylmethane: A compound with a similar aromatic structure but different functional groups.
Uniqueness
Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide is unique due to its complex structure and the presence of multiple functional groups. This makes it versatile and useful in a wide range of applications, from chemical synthesis to biological research.
Eigenschaften
CAS-Nummer |
73206-30-1 |
|---|---|
Molekularformel |
C34H46Br2N2O4 |
Molekulargewicht |
706.5 g/mol |
IUPAC-Name |
2-ethoxyethyl-[2-[4-[4-[4-[2-[2-ethoxyethyl(dimethyl)azaniumyl]acetyl]phenyl]phenyl]phenyl]-2-oxoethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C34H46N2O4.2BrH/c1-7-39-23-21-35(3,4)25-33(37)31-17-13-29(14-18-31)27-9-11-28(12-10-27)30-15-19-32(20-16-30)34(38)26-36(5,6)22-24-40-8-2;;/h9-20H,7-8,21-26H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
JBOPJQFMUSWUDM-UHFFFAOYSA-L |
Kanonische SMILES |
CCOCC[N+](C)(C)CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+](C)(C)CCOCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


